Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 158461-00-8
VCID: VC21260224
InChI: InChI=1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3
SMILES: CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate

CAS No.: 158461-00-8

Cat. No.: VC21260224

Molecular Formula: C11H17NO2S

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate - 158461-00-8

Specification

CAS No. 158461-00-8
Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
IUPAC Name ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Standard InChI InChI=1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3
Standard InChI Key VULBATZCZZZNSX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N
Canonical SMILES CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is C₁₁H₁₇NO₂S, with a molecular weight of 227.33 g/mol . Its IUPAC name, ethyl 2-amino-5-tert-butyl-3-thiophenecarboxylate, reflects the substitution pattern: an amino group (-NH₂) at position 2, a bulky tert-butyl group (-C(CH₃)₃) at position 5, and an ethoxycarbonyl moiety (-COOEt) at position 3. The tert-butyl group introduces significant steric hindrance, influencing both reactivity and solubility.

Key spectral identifiers include:

  • InChIKey: VULBATZCZZZNSX-UHFFFAOYSA-N

  • Canonical SMILES: CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N

Crystallographic data remain unreported, but analogous thiophene derivatives exhibit planar aromatic rings with substituents adopting positions that minimize steric clashes .

Synthesis and Manufacturing

While explicit synthetic protocols for ethyl 2-amino-5-tert-butylthiophene-3-carboxylate are scarce, insights can be extrapolated from related thiophene derivatives. A common approach involves reductive amination and sulfonation under controlled conditions. For example, methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 216574-71-9) is synthesized via cyclization of β-keto esters with sulfur sources, followed by nitration and reduction . Similar routes likely apply here, substituting methyl with ethyl groups during esterification.

Table 1: Comparative Synthetic Routes for Thiophene Analogs

CompoundKey StepsCatalysts/SolventsYieldReference
Methyl 2-amino-5-tert-butylthiophene-3-carboxylateCyclization, nitration, reductionEthanol, Pd/C~60%
Ethyl 2-amino-5-propylthiophene-3-carboxylateGewald reactionDMF, elemental sulfur~75%

The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, is another plausible route . Challenges in synthesizing the tert-butyl variant include steric effects during cyclization and purification difficulties due to the compound’s limited solubility.

Physicochemical Properties

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is typically isolated as a powder with 95% purity . Key properties include:

Table 2: Physicochemical Data

PropertyValueAnalog (Propyl Variant) Analog (Methyl Variant)
DensityNot reported1.153 g/cm³1.148 g/cm³
Boiling PointNot reported327.2°CN/A
Melting PointNot reportedN/AN/A
Flash PointNot reported151.7°CN/A
LogP~3.0 (estimated)3.042.99

The tert-butyl group enhances hydrophobicity compared to propyl or methyl analogs, as evidenced by its higher estimated LogP . This property may improve membrane permeability in biological systems but complicates aqueous-phase reactions.

Reactivity and Functionalization

The compound’s amino and ester groups serve as handles for further derivatization:

  • Amino Group: Participates in acylation, sulfonation, or Schiff base formation. For instance, reaction with acyl chlorides yields amides, enhancing stability.

  • Ester Group: Hydrolyzable to carboxylic acids under acidic or basic conditions, enabling conversion to more polar derivatives .

Electrophilic substitution on the thiophene ring is hindered by the electron-donating amino group and steric bulk of the tert-butyl substituent. Nitration or halogenation would likely occur at position 4, the least hindered site .

Comparative Analysis of Thiophene Derivatives

CompoundSubstituentsCommercial StatusKey Use Case
Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate-NH₂, -C(CH₃)₃, -COOEtDiscontinued Research-grade synthesis
Ethyl 2-amino-5-propylthiophene-3-carboxylate-NH₂, -C₃H₇, -COOEtAvailable Pharmaceutical intermediates
Methyl 2-amino-5-tert-butylthiophene-3-carboxylate-NH₂, -C(CH₃)₃, -COOMeAvailable Polymer chemistry

The tert-butyl variant’s discontinuation may stem from synthetic complexity or lower demand compared to less hindered analogs .

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